4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-[[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-24-9-8-14(10-19(24)28)11-25(2)16-12-26(13-16)18-7-6-17-21-22-20(27(17)23-18)15-4-3-5-15/h6-10,15-16H,3-5,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGLJKUEHOYJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one is a complex heterocyclic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a unique arrangement of rings and functional groups, including:
- Cyclobutyl group
- Triazolo-pyridazine scaffold
- Azetidine moiety
These structural elements enhance its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of triazoles possess high antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : The compound has also demonstrated antifungal activity against pathogens like Candida albicans, comparable to standard antifungal treatments .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it could inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases. Comparative studies with commercial anti-inflammatory drugs showed promising results .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazolo-pyridazine core facilitates binding to enzyme active sites, leading to inhibition of their activities. This mechanism is crucial for its antimicrobial and anti-inflammatory effects .
- Receptor Interaction : The presence of multiple nitrogen atoms in the structure enhances hydrogen bonding with biological receptors, which may contribute to its pharmacological profile .
Study 1: Antimicrobial Evaluation
A recent study synthesized various derivatives of the compound and evaluated their antimicrobial efficacy. The results indicated that modifications in the azetidine ring significantly influenced antibacterial potency. Compounds with a cyclobutyl group showed enhanced activity against Pseudomonas aeruginosa compared to other derivatives .
Study 2: Anti-inflammatory Assessment
In another investigation, the compound was tested for its ability to reduce inflammation in animal models. The results demonstrated a reduction in inflammatory markers similar to those seen with established anti-inflammatory agents. This suggests potential therapeutic applications in conditions like arthritis .
Comparative Analysis of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one exhibit anticancer properties. The triazolo-pyridazine core has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound is being explored for its antimicrobial effects. Similar derivatives have shown activity against a range of pathogens, including bacteria and fungi. Studies suggest that the unique structural components may enhance membrane permeability or inhibit key enzymatic pathways in microbial cells .
Enzyme Inhibition
This compound is also studied for its potential as an enzyme inhibitor. It may target enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the triazolo-pyridazine scaffold
- Introduction of the cyclobutyl group
- Final modifications to optimize pharmacological activity
Optimizing these synthetic routes is crucial for achieving high yields and purity necessary for biological testing .
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects at low concentrations, suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Activity
A comparative study examined the antimicrobial efficacy of several triazolo-pyridazine derivatives. The findings revealed that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide ()
- Structural Similarities : Shares the triazolo[4,3-b]pyridazine core but substitutes the cyclobutyl group with a methyl group at position 3. The azetidine in the target compound is replaced with a piperidine ring conjugated to a 4-chlorobenzylamide.
- Functional Implications: The 4-chlorobenzylamide group may enhance lipophilicity and membrane permeability compared to the target compound’s dihydropyridinone moiety. Piperidine vs.
3-(4-Pyridinyl)-6-(2,6-Dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ()
- Structural Differences: Replaces the pyridazine ring with a thiadiazole system. The absence of the azetidine-dihydropyridinone chain limits direct comparison but highlights the role of the triazolo core in diverse pharmacological contexts.
- Activity : Thiadiazole derivatives are often associated with antimicrobial or anticancer activity, suggesting that the triazolo-pyridazine scaffold in the target compound could be optimized for similar applications .
Azetidine-Containing Analogues
4-[[1-[(1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methyl]azetidin-3-yl]methylamino]-6-fluorochromen-2-one ()
- Structural Overlap : Both compounds feature an azetidine ring linked to a heteroaromatic system (chromen-2-one vs. triazolo-pyridazine). The target compound’s cyclobutyl group may provide steric bulk comparable to the cyclopenta[c]pyridine in this analogue.
- Biological Relevance : The compound binds to S. aureus gyrase, indicating that azetidine-containing systems are viable for targeting bacterial enzymes. This suggests the target compound could be explored for antibacterial activity .
Dihydropyridinone Derivatives
1-Methyl-4-(piperazin-1-yl)-1,2-dihydropyridin-2-one ()
- Key Similarity : Shares the 1-methyl-1,2-dihydropyridin-2-one moiety, a motif associated with improved solubility and metabolic stability in drug candidates.
- Divergence : The absence of the triazolo-pyridazine-azetidine system in this building block underscores the target compound’s unique combination of rigidity and functionality, which may enhance selectivity in enzyme inhibition .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Catalysts : Use phosphorus oxychloride or potassium carbonate for cyclization and condensation steps .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., cyclobutyl vs. azetidine protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., ESI-MS for ionization) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical safety goggles, and lab coats. Avoid skin/eye contact and inhalation .
- Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to manage volatile byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound?
- Methodological Answer :
- Functional Group Substitution : Systematically replace substituents (e.g., cyclobutyl with cyclopentyl) to evaluate binding affinity changes .
- Bioisosteric Replacement : Swap the triazolopyridazine core with triazolopyrimidine to assess metabolic stability .
- Assays : Use kinase inhibition assays (e.g., ELISA) and molecular docking (AutoDock Vina) to correlate structural modifications with activity .
Q. What mechanistic insights are available for the key chemical reactions involving this compound, such as cyclization or substitution reactions?
- Methodological Answer :
- Cyclization : The Dimroth-like rearrangement under reflux (e.g., acetonitrile, 60°C) forms the triazolo[4,3-b]pyridazine core via hydrazine intermediates .
- Substitution : SNAr reactions at the pyridazin-6-yl position require electron-withdrawing groups (e.g., chloro) to activate the site .
- Monitoring : Track reaction progress using TLC (UV visualization) and in situ IR spectroscopy for intermediate detection .
Q. What experimental approaches are recommended to resolve contradictions in the reported biological activities of derivatives of this compound?
- Methodological Answer :
- Comparative Assays : Perform parallel testing of derivatives under standardized conditions (e.g., IC50 in MCF-7 vs. HEK293 cells) .
- Structural Validation : Use X-ray crystallography to confirm stereochemistry and rule out enantiomer-related discrepancies .
- In Silico Modeling : Apply QSAR models (e.g., Schrödinger Suite) to predict activity cliffs and validate hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
